6-((4-fluorobenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
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Overview
Description
6-((4-fluorobenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorobenzyl and methoxyphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-fluorobenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions.
Introduction of the 4-methoxyphenyl group: This step involves the substitution of a hydrogen atom on the chromen-2-one core with a 4-methoxyphenyl group using a suitable electrophilic aromatic substitution reaction.
Attachment of the 4-fluorobenzyl group: The final step involves the etherification of the chromen-2-one derivative with 4-fluorobenzyl alcohol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-((4-fluorobenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as anti-inflammatory, antioxidant, or antimicrobial properties.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development.
Industry: The compound can be used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 6-((4-fluorobenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The presence of fluorobenzyl and methoxyphenyl groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-((4-chlorobenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
- 6-((4-bromobenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
- 6-((4-methylbenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
Uniqueness
6-((4-fluorobenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets.
Properties
Molecular Formula |
C24H19FO4 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
6-[(4-fluorophenyl)methoxy]-3-(4-methoxyphenyl)-4-methylchromen-2-one |
InChI |
InChI=1S/C24H19FO4/c1-15-21-13-20(28-14-16-3-7-18(25)8-4-16)11-12-22(21)29-24(26)23(15)17-5-9-19(27-2)10-6-17/h3-13H,14H2,1-2H3 |
InChI Key |
YCVMVGPLZWTRLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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